molecular formula C8H9NO4 B13205546 2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide

2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide

Cat. No.: B13205546
M. Wt: 183.16 g/mol
InChI Key: HLVCUCPRKQVKLQ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dihydroxyphenyl group and a hydroxyacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for extensive purification steps and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H9NO4/c10-6-2-1-5(3-7(6)11)4-8(12)9-13/h1-3,10-11,13H,4H2,(H,9,12)

InChI Key

HLVCUCPRKQVKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NO)O)O

Origin of Product

United States

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